Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate
Description
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate is an organophosphonate compound characterized by a hex-1-yn-1-yl substituent at the ortho position of the phenyl ring attached to a phosphonate group. This alkyne-functionalized phosphonate is of interest due to the unique reactivity of the triple bond, which enables applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) and materials science .
Properties
CAS No. |
639516-93-1 |
|---|---|
Molecular Formula |
C16H23O3P |
Molecular Weight |
294.32 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-hex-1-ynylbenzene |
InChI |
InChI=1S/C16H23O3P/c1-4-7-8-9-12-15-13-10-11-14-16(15)20(17,18-5-2)19-6-3/h10-11,13-14H,4-8H2,1-3H3 |
InChI Key |
JKBWDUGKQLTERH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=CC=C1P(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyne and aryl halide under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling reaction. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the product. Industrial production may also involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Scientific Research Applications
Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in cycloaddition reactions, forming new chemical bonds and structures. The presence of the phosphonate group allows it to interact with enzymes and other biological molecules, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Comparison with Similar Phosphonate Derivatives
Structural and Substituent Variations
The target compound is distinguished by its hex-1-yn-1-yl group, which contrasts with other common substituents in phosphonate derivatives (Table 1):
Key Observations :
- Alkyne vs. Electron-Donating Groups: The hex-1-yn-1-yl group introduces sp-hybridized carbon atoms, enhancing reactivity toward electrophilic additions or cycloadditions compared to methoxy or amino groups, which modulate electronic effects (e.g., resonance donation) .
- Halogen/Nitro Substituents : Chloro and nitro groups increase polarity, leading to higher melting points (e.g., 187°C for compound 9 in ) compared to alkynes, which may lower melting points due to reduced intermolecular forces .
Key Observations :
- High-Yield Reactions: Methoxy and phenylamino-substituted phosphonates achieve yields >80% due to stabilized intermediates in Pudovik reactions .
Physical and Spectroscopic Properties
Melting Points and Stability:
- Nitro/chloro-substituted phosphonates exhibit higher melting points (e.g., 187°C for compound 9) due to dipole-dipole interactions .
- Alkyne-containing phosphonates likely have lower melting points, analogous to compound 14 (77°C), which lacks strong polar groups .
NMR Data:
- 31P NMR : Phosphonates typically show 31P signals between 15–25 ppm. For example, compound 2d in exhibits δ 18.2 ppm, while triazole-containing phosphonates show similar shifts .
- 1H/13C NMR : Alkyne protons (C≡C–H) resonate at δ 2.0–3.0 ppm, distinct from methoxy (δ 3.7–3.9 ppm) or aromatic protons .
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